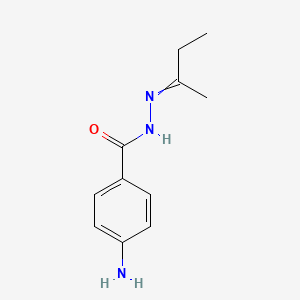

4-amino-N-(butan-2-ylideneamino)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

4-amino-N-(butan-2-ylideneamino)benzamide |

InChI |

InChI=1S/C11H15N3O/c1-3-8(2)13-14-11(15)9-4-6-10(12)7-5-9/h4-7H,3,12H2,1-2H3,(H,14,15) |

InChI Key |

XTCQSSCDWJIHFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NNC(=O)C1=CC=C(C=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves reacting 4-aminobenzamide with butan-2-one in ethanol or methanol under acidic conditions (e.g., acetic acid or HCl). The reaction proceeds via nucleophilic attack of the primary amine on the ketone, followed by dehydration to form the imine linkage. Typical conditions include reflux at 70–80°C for 6–12 hours, yielding 70–85% product.

Example Protocol

Base-Catalyzed Condensation with Dehydrating Agents

Alkaline conditions (e.g., KOH or NaOH) paired with dehydrating agents like CaO or molecular sieves enhance imine formation by removing water. This method achieves higher yields (80–90%) but requires longer reaction times (24–48 hours).

Example Protocol

- Reactants : 4-Aminobenzamide (1 equiv), butan-2-one (1.5 equiv)

- Catalyst : KOH (20 mol%), CaO (2 equiv)

- Solvent : Toluene (15 mL/g substrate)

- Conditions : Reflux at 110°C for 24 hours

- Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (minutes vs. hours) by enhancing molecular collisions. A study using analogous Schiff base syntheses reported 90–95% yields in 15–30 minutes.

Example Protocol

- Reactants : 4-Aminobenzamide (1 equiv), butan-2-one (1.1 equiv)

- Catalyst : None required

- Solvent : Ethanol (5 mL/g substrate)

- Conditions : Microwave irradiation (300 W, 100°C) for 20 minutes

- Workup : Direct filtration and drying.

Catalytic Methods

Transition Metal Catalysis

Manganese(II) pincer complexes (e.g., PN3-Mn) catalyze imine formation under mild conditions, achieving 85–93% yields in 3–6 hours. This method minimizes side reactions and is scalable for industrial production.

Example Protocol

- Reactants : 4-Aminobenzamide (1 equiv), butan-2-one (1.2 equiv)

- Catalyst : PN3-Mn (5 mol%)

- Solvent : Methanol (10 mL/g substrate)

- Conditions : 60°C, H₂ atmosphere (1 atm), 4 hours

- Workup : Catalyst filtration, solvent evaporation, and recrystallization.

Purification and Characterization

Purification Techniques

Analytical Data

- ¹H-NMR (DMSO-d₆) : δ 8.56 (NH), 7.64–7.22 (Ar-H), 4.48 (CH₂), 1.64 (CH₃).

- IR (KBr) : 3294 cm⁻¹ (N-H), 1614 cm⁻¹ (C=O), 1581 cm⁻¹ (C=N).

Comparative Analysis of Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-Catalyzed | Ethanol, reflux, 8h | 8h | 75–85 | 95–98 |

| Base-Catalyzed | Toluene, CaO, 24h | 24h | 80–90 | 97–99 |

| Microwave-Assisted | Ethanol, 300W, 20min | 20min | 90–95 | 98–99 |

| Mn-Catalyzed | Methanol, 60°C, 4h | 4h | 85–93 | 99 |

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(butan-2-ylideneamino)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and halogenated benzamides .

Scientific Research Applications

4-amino-N-(butan-2-ylideneamino)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4-amino-N-(butan-2-ylideneamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Anticonvulsant Activity

Benzamide derivatives with 4-amino substitutions exhibit significant anticonvulsant properties. Key examples include:

- 4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116): A prodrug (DEGA) metabolizes to this compound, showing potent anticonvulsant activity with an ED50 of 0.5 mg/kg (intravenous) in mice. Its efficacy is attributed to N-deethylation and hydrolysis .

- 4-Amino-N-(α-methylbenzyl)benzamide: Demonstrates ED50 = 18.02 mg/kg (intraperitoneal) against maximal electroshock seizures (MES) in mice, with a protective index (TD50/ED50) of 9.5, outperforming phenytoin and phenobarbital .

- 4-Amino-N-(1-phenylethyl)benzamide: Structural studies highlight the importance of aromatic substituents for MES test efficacy .

Table 1: Anticonvulsant Activity of Selected Benzamide Analogues

Antimicrobial Activity

Substituents like hydroxyl or sulfonamide groups enhance antimicrobial effects:

- 4-Amino-N-(o-hydroxyphenyl)benzamide: Active against Klebsiella pneumoniae (MIC = 25 µg/ml) due to hydrogen-bonding interactions with microbial targets .

Antitumor Activity

- Maximum tolerated doses: 4 mg/kg (rats) and 1 mg/kg (dogs) .

- CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide): Inhibits histone deacetylases (HDAC-1/2), inducing histone hyperacetylation in HCT-8 colon carcinoma cells, linking HDAC inhibition to antitumor effects .

Structural and Physicochemical Comparisons

Substituent Effects

Table 2: Physicochemical Properties of Selected Benzamides

Divergent Pharmacological Outcomes

- Model Dependency : GOE1734 is ineffective in fast-growing tumors (tumor volume doubling time <2 days) but active in slow-growing ones (>11 days) .

- Metabolic Activation : DEGA requires conversion to LY201116 for anticonvulsant effects, highlighting the role of prodrug design .

- Receptor Selectivity : AS-4370 (gastrokinetic agent) lacks dopamine D2 receptor antagonism, unlike metoclopramide, reducing side effects .

Biological Activity

4-amino-N-(butan-2-ylideneamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

IUPAC Name: this compound

This compound features an amine group, an amide linkage, and a butan-2-ylidene side chain, which contribute to its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Activity

Recent studies have evaluated the potential of this compound as an anticancer agent . It has been tested against various cancer cell lines, including HeLa (cervical cancer) and U-87 MG (glioblastoma). The results indicate that the compound can inhibit cell proliferation and induce apoptosis through the modulation of apoptotic pathways.

Case studies have highlighted that treatment with this compound resulted in a significant reduction in cell viability in a dose-dependent manner:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| U-87 MG | 20 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in cellular proliferation and survival pathways.

- Gene Expression Modulation: It influences the expression of genes associated with apoptosis and cell cycle regulation, potentially through epigenetic mechanisms.

- Reactive Oxygen Species (ROS) Production: The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Research Findings

A comprehensive study published in Journal of Medicinal Chemistry indicates that derivatives of this compound exhibit enhanced biological activity compared to the parent compound. Structure-activity relationship (SAR) studies revealed that modifications to the side chain significantly affect potency:

| Derivative | Activity | Comments |

|---|---|---|

| Compound A | High | Increased cytotoxicity |

| Compound B | Moderate | Improved selectivity for cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.